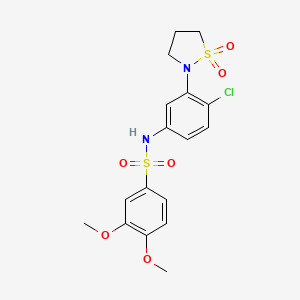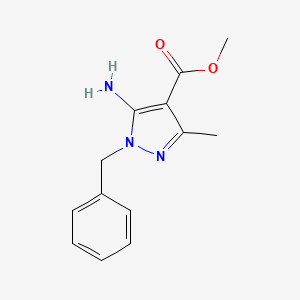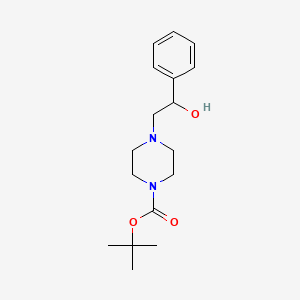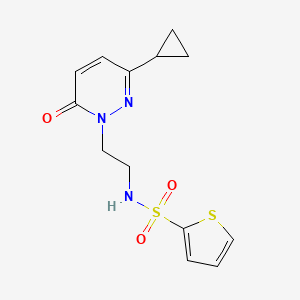![molecular formula C25H26N2O3 B2961705 4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946319-90-0](/img/structure/B2961705.png)
4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound is a derivative of benzamide and tetrahydroquinoline and has been synthesized through various methods.
Scientific Research Applications
Synthetic Pathways and Chemical Modifications
The scientific exploration of compounds related to 4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves various synthetic methodologies and chemical modifications aimed at enhancing their efficacy or understanding their chemical properties. One notable approach is the synthesis of quinazoline antifolates targeting thymidylate synthase, which employs the tert-butyl group as a protective group to prevent undesired reactions during the synthesis process (Pawełczak et al., 1989). Similarly, the development of 3-substituted 4-aroylisoquinolines through Pd-catalyzed carbonylative cyclization demonstrates the versatility of incorporating tert-butyl groups in complex organic syntheses (Dai & Larock, 2002).
Antimalarial Candidates
Research into antimalarial compounds has led to the investigation of N-tert-butyl isoquine, showcasing the application of tert-butyl-based compounds in drug development for infectious diseases. This molecule was selected for its potential as a cost-effective and efficacious 4-aminoquinoline antimalarial, highlighting the importance of chemical modifications in enhancing drug properties (O’Neill et al., 2009).
Catalytic Activities and Organic Synthesis
The tert-butyl group plays a significant role in the synthesis of complex organic molecules, such as isoquinolines, which are essential in the pharmaceutical industry. For instance, the synthesis of tetrahydroisoquinolines by diastereoselective alkylation demonstrates the use of tert-butyl derivatives in creating pharmacologically relevant structures (Huber & Seebach, 1987). Furthermore, the development of dioxo-molybdenum(VI) and tungsten(VI) complexes for olefin epoxidation showcases the application of tert-butyl-based ligands in catalysis (Wong et al., 2010).
Anticancer Potential
The synthesis and biological evaluation of substituted tetrahydroisoquinolines underline the potential anticancer applications of compounds incorporating the tert-butyl group. Such studies aim to discover new therapeutic agents with potent anticancer, antibacterial, and anti-inflammatory properties, demonstrating the broad spectrum of biomedical applications of these chemical modifications (Redda et al., 2010).
properties
IUPAC Name |
4-tert-butyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-25(2,3)19-11-8-18(9-12-19)23(28)26-20-13-10-17-6-4-14-27(21(17)16-20)24(29)22-7-5-15-30-22/h5,7-13,15-16H,4,6,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHYMLKLUUGJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2961622.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2961623.png)


![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)
![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2961634.png)

![6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B2961636.png)


![N-(3,5-dimethylphenyl)-2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2961643.png)

![4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2961645.png)